molecular formula C5H2Cl2N4O2S B1488557 5-Chloro-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Sulfonylchloride CAS No. 1250998-35-6

5-Chloro-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Sulfonylchloride

Cat. No.: B1488557
CAS No.: 1250998-35-6
M. Wt: 253.07 g/mol
InChI Key: VWOPVYLMRIZALC-UHFFFAOYSA-N
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Description

5-Chloro-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Sulfonylchloride is a chemical compound belonging to the class of heterocyclic aromatic organic compounds It features a triazolo-pyrimidine core structure with a chlorine atom and a sulfonyl chloride group attached to it

Biochemical Analysis

Biochemical Properties

5-Chloro-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Sulfonylchloride plays a crucial role in biochemical reactions, particularly in enzyme inhibition. This compound interacts with several enzymes, including cyclin-dependent kinases (CDKs) and protein kinases, by binding to their active sites and inhibiting their activity . These interactions are primarily driven by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the enzyme’s active site residues. Additionally, this compound has been shown to interact with various proteins involved in cell signaling pathways, further highlighting its importance in biochemical research .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce cell cycle arrest at the G0/G1 phase and promote apoptosis in cancer cells . Additionally, this compound affects gene expression by upregulating p21 and downregulating c-MYC, leading to altered cellular metabolism and reduced cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as CDKs, and inhibits their activity by forming stable complexes . This inhibition disrupts the phosphorylation of key proteins involved in cell cycle progression, leading to cell cycle arrest and apoptosis. Additionally, the compound’s interaction with transcription factors and other regulatory proteins results in changes in gene expression, further contributing to its antiproliferative effects .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its gradual breakdown, potentially affecting its efficacy in biochemical assays. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function, such as cell cycle arrest and apoptosis, persist over extended periods, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits significant antiproliferative activity with minimal toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications . Threshold effects have been observed, where doses above a certain level result in a marked increase in adverse effects, emphasizing the need for careful dosage management in preclinical and clinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels. Additionally, the compound’s effects on metabolic pathways can result in changes in cellular energy production and utilization, contributing to its overall biochemical impact .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in target tissues . Once inside the cells, it can bind to various intracellular proteins, influencing its localization and activity. The distribution of the compound within tissues is also affected by its affinity for specific binding proteins, which can modulate its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various enzymes and regulatory proteins . Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, can direct the compound to specific subcellular compartments, influencing its biochemical effects . The localization of the compound within specific organelles, such as the mitochondria and endoplasmic reticulum, can also impact its role in cellular metabolism and signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Sulfonylchloride typically involves multiple steps, starting from simpler organic precursors. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions to form the triazolo-pyrimidine core, followed by chlorination and sulfonylation reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and specific reaction conditions are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Sulfonylchloride can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the chlorine atom to a higher oxidation state.

  • Reduction: : Reduction of the sulfonyl chloride group to sulfonic acid or sulfonamide.

  • Substitution: : Replacement of the chlorine atom with other functional groups.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.

Major Products Formed:
  • Oxidation: : Formation of chlorinated derivatives.

  • Reduction: : Production of sulfonic acids or sulfonamides.

  • Substitution: : Generation of a variety of functionalized derivatives.

Scientific Research Applications

5-Chloro-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Sulfonylchloride has several scientific research applications:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

5-Chloro-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Sulfonylchloride is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: : Other triazolo-pyrimidine derivatives, such as 5-Ethoxy-7-fluoro-[1,2,4]Triazolo[1,5-c]Pyrimidine-2-Sulfonylchloride.

  • Uniqueness: : The presence of the chlorine atom and the sulfonyl chloride group in the structure of this compound distinguishes it from other compounds in the same class.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N4O2S/c6-3-1-2-11-4(8-3)9-5(10-11)14(7,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOPVYLMRIZALC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)S(=O)(=O)Cl)N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Chloro-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Sulfonylchloride
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